(R)-pyrrolidin-2-ylmethanamine can be sourced from various synthetic routes involving pyrrolidine derivatives. It is classified under secondary amines due to the presence of two carbon substituents attached to the nitrogen atom in the pyrrolidine ring. Its chirality is defined by the configuration at the second carbon of the pyrrolidine ring, which is crucial for its biological activity.
The synthesis of (R)-pyrrolidin-2-ylmethanamine can be achieved through several methods:
These methods highlight the versatility in synthesizing (R)-pyrrolidin-2-ylmethanamine while maintaining enantioselectivity.
The molecular formula for (R)-pyrrolidin-2-ylmethanamine is CHN. The structure consists of a five-membered ring containing four carbon atoms and one nitrogen atom, with an amino group (-NH) attached to one of the carbon atoms adjacent to the nitrogen in the ring.
This structure is essential for its interactions with biological targets, influencing its pharmacological properties.
(R)-pyrrolidin-2-ylmethanamine participates in various chemical reactions typical for amines and cyclic compounds:
These reactions are significant for creating diverse chemical entities that may exhibit biological activity.
The mechanism of action for (R)-pyrrolidin-2-ylmethanamine largely depends on its interaction with specific receptors or enzymes within biological systems. For instance:
Research indicates that structural modifications of such compounds can lead to enhanced potency or selectivity for specific targets .
(R)-pyrrolidin-2-ylmethanamine exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in chemical synthesis and pharmaceuticals.
(R)-pyrrolidin-2-ylmethanamine has several scientific applications:
(R)-Pyrrolidin-2-ylmethanamine (CAS: 72300-69-7) is a chiral secondary amine with the molecular formula C₅H₁₂N₂ and a molecular weight of 100.16 g/mol. Its structure comprises a pyrrolidine ring—a five-membered saturated heterocycle—with an aminomethyl substituent at the chiral C2 position. The absolute (R)-configuration at this stereocenter dictates its three-dimensional orientation, enabling specific interactions with biological targets. Key physicochemical properties include a boiling point of 79–85°C (20 Torr), density of 0.914 g/cm³, and moderate water solubility, though it is typically handled as a free base or dihydrochloride salt (CAS: 119020-04-1) for enhanced stability [5] [6]. The molecule exhibits an intramolecular hydrogen bond between the pyrrolidine nitrogen and the primary amine, influencing its conformational flexibility. Spectroscopic identifiers include the canonical SMILES string N[C@@H]1CCCN1
and InChIKey AUKXFNABVHIUAC-RXMQYKEDSA-N
[1] [2].
Table 1: Physicochemical Properties of (R)-Pyrrolidin-2-ylmethanamine
Property | Value |
---|---|
Molecular Formula | C₅H₁₂N₂ |
Molecular Weight | 100.16 g/mol |
Boiling Point | 79–85°C (20 Torr) |
Density | 0.914 g/cm³ |
Refractive Index | 1.46 |
Vapor Pressure | 3.42 mmHg at 25°C |
Chiral Descriptor | (R)-configuration |
Storage Conditions | Under inert gas at 2–8°C |
Pyrrolidine derivatives emerged as privileged scaffolds in heterocyclic chemistry during the late 20th century due to their presence in bioactive alkaloids and compatibility with ring-functionalization strategies. The unsubstituted pyrrolidine ring itself gained prominence as a conformational constraint in drug design, notably in β-lactam antibiotics. For example, the pyrrolidine-containing carbapenem meropenem (FDA-approved in 1996) demonstrated enhanced β-lactamase stability [8]. (R)-Pyrrolidin-2-ylmethanamine was first synthesized to exploit this chiral framework for asymmetric applications. Early routes relied on resolution of racemic mixtures, but advances in enantioselective catalysis—such as proline-mediated biomimetic amination—enabled direct access to the (R)-enantiomer [5]. Its structural versatility facilitated integration into complex architectures like quinolactacins (tricyclic quinolone alkaloids), where stereochemistry critically modulates acetylcholinesterase inhibition .
Table 2: Historical Milestones for Pyrrolidine Derivatives in Drug Development
Year | Development | Significance |
---|---|---|
1996 | Meropenem (antibiotic) approval | Highlighted pyrrolidine’s role in β-lactam stability |
2003 | Gemifloxacin (antibiotic) approval | Featured pyrrolidine in fluoroquinolone class |
2019 | Imipenem/cilastatin/relebactam combination | Used pyrrolidine analog (relebactam) as β-lactamase inhibitor |
2021 | Hybrid anticonvulsants from (R)-enantiomers | Demonstrated stereodependent efficacy in CNS drugs |
The (R)-enantiomer of pyrrolidin-2-ylmethanamine serves as a versatile chiral building block for stereoselective synthesis. Its primary amine and cyclic tertiary nitrogen enable orthogonal functionalization, facilitating applications in:
Table 3: Comparative Properties of (R)- vs. (S)-Enantiomers
Property | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
Specific Rotation (α) | Not reported | [α]₂₀/D +20° (c=1, chloroform) |
Anticonvulsant Activity (KA-104 derivatives) | ED₅₀: 18.7 mg/kg (MES test) | 2–3-fold lower potency than (R)-form |
Synthetic Accessibility | Via proline-catalyzed amination | Resolution or enzymatic methods |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7